molecular formula C9H14O2 B13256979 2-Butenoic acid, 3-cyclopropyl-, ethyl ester, (2E)-

2-Butenoic acid, 3-cyclopropyl-, ethyl ester, (2E)-

Cat. No.: B13256979
M. Wt: 154.21 g/mol
InChI Key: GCWPTUQEFGYCEC-VOTSOKGWSA-N
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Description

2-Butenoic acid, 3-cyclopropyl-, ethyl ester, (2E)- is an organic compound with the molecular formula C9H14O2 It is a derivative of butenoic acid, featuring a cyclopropyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 3-cyclopropyl-, ethyl ester, (2E)- typically involves the esterification of 2-butenoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 3-cyclopropyl-, ethyl ester, (2E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butenoic acid, 3-cyclopropyl-, ethyl ester, (2E)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 3-cyclopropyl-, ethyl ester, (2E)- involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes and receptors in biological systems. The cyclopropyl group may contribute to the compound’s stability and reactivity, influencing its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butenoic acid, 3-cyclopropyl-, ethyl ester, (2E)- is unique due to the presence of both the cyclopropyl group and the ethyl ester functional group. These structural features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

ethyl (E)-3-cyclopropylbut-2-enoate

InChI

InChI=1S/C9H14O2/c1-3-11-9(10)6-7(2)8-4-5-8/h6,8H,3-5H2,1-2H3/b7-6+

InChI Key

GCWPTUQEFGYCEC-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/C1CC1

Canonical SMILES

CCOC(=O)C=C(C)C1CC1

Origin of Product

United States

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